

Technical Support Center: Crystallization Troubleshooting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDSB-195

Cat. No.: B013560

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This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with crystal twinning, with a specific focus on the use of **NDSB-195** as a preventative additive.

Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem?

Crystal twinning occurs when two or more individual crystals of the same substance grow together in a symmetrical, intergrown fashion.^[1] This results in a diffraction pattern that is a superposition of the patterns from each crystal lattice, which can complicate or even prevent accurate structure determination.^[2] Twinning can be a significant obstacle in X-ray crystallography as it can lead to incorrect space group assignment and difficulties in structure solution and refinement.

Q2: What is **NDSB-195** and how can it help in protein crystallization?

NDSB-195 (Dimethylethylammonium propane sulfonate) is a non-detergent sulfobetaine, a class of compounds that act as protein stabilizers.^[3] These zwitterionic molecules can increase protein solubility and prevent non-specific aggregation without denaturing the protein.^[4] In the context of crystallization, **NDSB-195** can facilitate the growth of well-ordered crystals and has been observed to reduce the incidence of crystal twinning in specific cases.^[4]

Q3: How does **NDSB-195** work to prevent crystal twinning?

The precise mechanism by which **NDSB-195** prevents crystal twinning is not fully elucidated. However, it is hypothesized that by preventing amorphous aggregation and non-specific protein interactions, **NDSB-195** promotes a more ordered environment for crystal lattice formation. Its ability to increase protein solubility also allows for a slower, more controlled approach to supersaturation, which is generally favorable for growing high-quality, single crystals.[4]

Q4: Are there other general strategies to prevent crystal twinning?

Yes, several experimental parameters can be varied to try and reduce or eliminate twinning. These include:

- Slowing down the rate of crystallization: This can be achieved by lowering the concentration of the protein or precipitant, or by incubating the crystallization trials at a lower temperature.
- Varying crystallization conditions: Drastic changes in pH (more than one pH unit), ionic strength, and the type of precipitating agent (e.g., switching from a salt to a polymer) can sometimes favor the growth of a different, non-twinned crystal form.[5]
- Using additives: Besides **NDSB-195**, other small molecules can be screened for their ability to influence crystal packing and reduce twinning.
- Microseeding: Using crushed crystals from a previous experiment to seed new crystallization drops can sometimes produce larger, single crystals and has been shown to be effective in overcoming twinning issues.[6]

Troubleshooting Guide: Preventing Crystal Twinning with **NDSB-195**

This guide provides a systematic approach to addressing crystal twinning in your experiments, with a focus on incorporating **NDSB-195**.

Problem: My protein crystals are consistently twinned.

Initial Assessment:

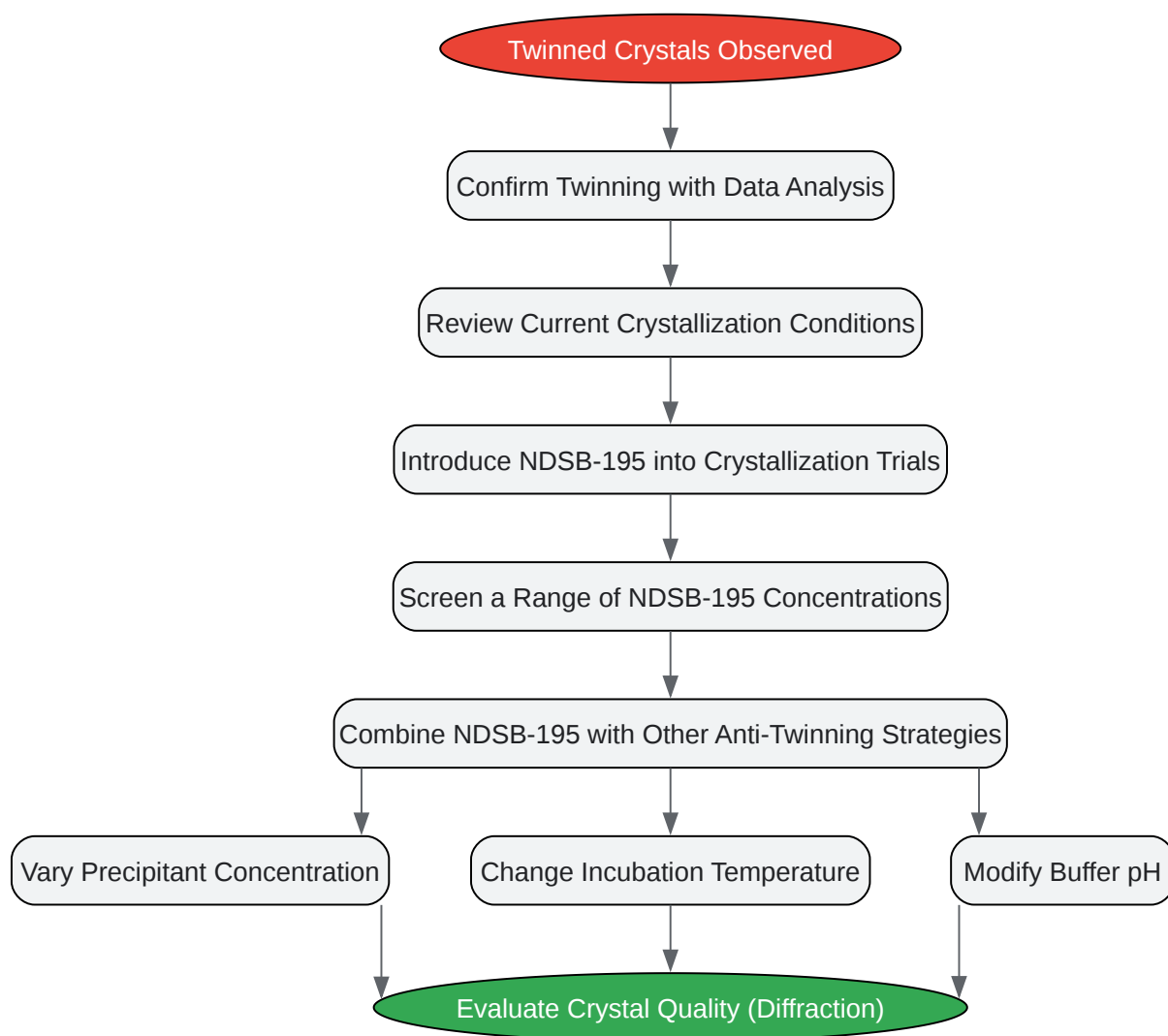
- Confirm Twinning: Use appropriate software to analyze your diffraction data and confirm the presence and nature of twinning.

- Review Crystallization Conditions: Note the current protein concentration, buffer composition (pH, salts), precipitant (type and concentration), temperature, and crystallization method (e.g., hanging drop, sitting drop).

Troubleshooting Steps:

- Introduce **NDSB-195** as an Additive:
 - Rationale: **NDSB-195** can improve protein solubility and reduce non-specific aggregation, which are factors that can contribute to twinning.
 - Protocol: See the detailed experimental protocol below for incorporating **NDSB-195** into your crystallization setup.
- Optimize **NDSB-195** Concentration:
 - Rationale: The optimal concentration of **NDSB-195** can be protein-dependent.
 - Approach: Screen a range of **NDSB-195** concentrations, for example, from 0.1 M to 1.0 M.
- Combine **NDSB-195** with Other Strategies:
 - Rationale: A synergistic effect may be observed by combining **NDSB-195** with other methods to combat twinning.
 - Suggestions:
 - Vary Precipitant Concentration: Since **NDSB-195** increases solubility, you may need to increase the precipitant concentration to achieve crystallization.
 - Change Temperature: Try setting up crystallization trials with **NDSB-195** at different temperatures (e.g., 4°C and 20°C).
 - Modify pH: Explore a range of pH values for your buffer in the presence of **NDSB-195**.

Logical Workflow for Troubleshooting Twinning:



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Caption: A flowchart illustrating the logical steps for troubleshooting crystal twinning, starting with confirmation and progressing through the introduction and optimization of **NDSB-195** and other experimental parameters.

Experimental Protocols

Protocol for Incorporating **NDSB-195** to Prevent Crystal Twinning

This protocol describes how to add **NDSB-195** to a standard vapor diffusion crystallization experiment.

Materials:

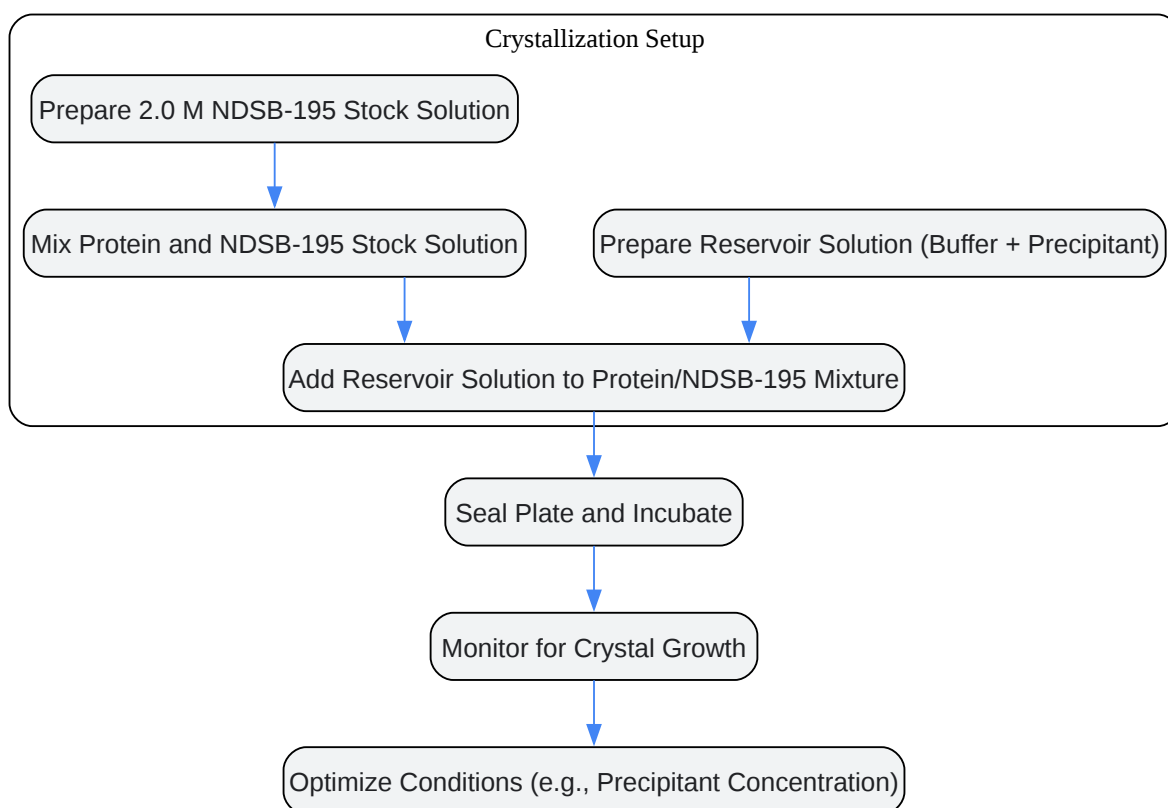
- Purified protein solution
- Crystallization buffer
- Precipitant solution
- **NDSB-195** (powder or a stock solution)
- Crystallization plates (e.g., 24-well or 96-well)
- Pipettes and tips

Procedure:

- Prepare a Stock Solution of **NDSB-195**:
 - Dissolve **NDSB-195** powder in your crystallization buffer to a final concentration of 2.0 M.
 - Sterile filter the **NDSB-195** stock solution using a 0.22 µm filter.
- Set up the Crystallization Plate:
 - Pipette the reservoir solution (buffer and precipitant) into the wells of the crystallization plate.
- Prepare the Crystallization Drop:
 - This should be done immediately before setting up the drop to avoid precipitation.

- In a separate tube or on the cover slip/pedestal, mix your protein solution with the **NDSB-195** stock solution to the desired final concentration (e.g., start with a screen of 0.1 M, 0.25 M, 0.5 M, and 0.75 M **NDSB-195**).
- Important: Add the **NDSB-195** to the protein solution before adding the reservoir solution. [\[4\]](#)
- Initiate Crystallization:
 - Add the reservoir solution to the protein/**NDSB-195** mixture to form the drop. The ratio of protein/**NDSB-195** solution to reservoir solution will depend on your specific experiment (e.g., 1:1, 2:1).
 - Seal the wells and incubate the plate at the desired temperature.
- Monitor and Optimize:
 - Monitor the drops for crystal growth over time.
 - If no crystals appear, you may need to increase the precipitant concentration in the reservoir, as **NDSB-195** increases protein solubility.[\[4\]](#)

Experimental Workflow Diagram:



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Caption: A diagram showing the experimental workflow for incorporating **NDSB-195** into a protein crystallization experiment.

Data Presentation

The following table summarizes the potential effects of **NDSB-195** on protein crystallization based on available literature. It is important to note that quantitative data on the reduction of twinning is limited, and the effects are often protein-dependent.

Protein Example	NDSB-195 Concentration	Observed Effect on Crystallization	Quantitative Improvement	Reference
Lysozyme	0.25 M	Increased solubility	~2x increase in solubility	[4]
Lysozyme	0.75 M	Increased solubility	~3x increase in solubility	[4]
Malate Dehydrogenase (MDH)	Not specified	Increased crystal size	0.1 mm to 0.4 mm	[4]
Desulfovibrio Gigas type II ferredoxin	Not specified	Reduction in crystal twinning, new crystal form	Not specified	[4]

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- To cite this document: BenchChem. [Technical Support Center: Crystallization Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at:

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